

# In-Depth Technical Guide: TC9-305 (CAS No. 2092914-16-2)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **TC9-305**, a potent apoptosis inhibitor with significant therapeutic potential, particularly in the context of neuroprotection. This document collates available data on its chemical properties, mechanism of action, and biological activity, presenting it in a format tailored for research and development professionals.

# **Core Compound Information**

**TC9-305** is a novel, highly potent small molecule inhibitor of apoptosis.[1][2] It was developed as part of a series of 2-sulfonyl-pyrimidinyl derivatives and has demonstrated significant neuroprotective effects in preclinical models of ischemia.[1][2]



| Property                | Value                                                                                                                                  |
|-------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number              | 2092914-16-2                                                                                                                           |
| IUPAC Name              | N-(adamantan-1-yl)-4-((4-(1-(3,4-dimethoxybenzyl)-6-oxo-1,6-dihydropyridin-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide |
| Chemical Formula        | C33H37F3N4O6S                                                                                                                          |
| Molecular Weight        | 674.74 g/mol                                                                                                                           |
| Synonyms                | TC-9-305, TC 9-305, TC9305                                                                                                             |
| Biological Activity     | Apoptosis Inhibitor                                                                                                                    |
| In Vitro Potency (EC50) | 0.4 nM                                                                                                                                 |

## **Mechanism of Action & Signaling Pathway**

**TC9-305** exerts its anti-apoptotic effects through a novel mechanism: the stabilization of mitochondrial respiratory complex II (also known as succinate dehydrogenase or SDH).[2] By stabilizing this critical enzyme complex in the electron transport chain, **TC9-305** helps to maintain mitochondrial integrity and function, thereby preventing the initiation of the intrinsic apoptosis pathway.

The stabilization of Complex II is believed to prevent the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which is a key event in the activation of the caspase cascade.





Click to download full resolution via product page

**Figure 1.** Proposed signaling pathway of **TC9-305** in apoptosis inhibition.



#### **Preclinical Data**

**TC9-305** has been evaluated in preclinical models, where it has demonstrated significant therapeutic potential. The primary reported application is in neuroprotection against ischemic injury.

### In Vivo Efficacy: Ischemic Animal Model

While specific experimental protocols from peer-reviewed publications are not publicly available at this time, vendor information indicates that the therapeutic potential of **TC9-305** was demonstrated by its neuroprotective effect in an ischemic animal model.[1][2] The specifics of the model (e.g., MCAO in rodents), dosing regimen, and endpoints (e.g., infarct volume reduction, neurological score improvement) are key data points that would be found in the primary literature.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and evaluation of **TC9-305** are not yet available in the public domain. These protocols would typically be found in a peer-reviewed scientific journal article or a patent application. Key anticipated experimental methodologies would include:

- Apoptosis Inhibition Assay: A cellular assay to determine the EC50 of TC9-305. This would likely involve inducing apoptosis in a relevant cell line (e.g., neuronal cells) using a known stimulus (e.g., staurosporine, glutamate excitotoxicity) and measuring the rescue effect of TC9-305 using methods like caspase activity assays, Annexin V/PI staining, or TUNEL staining.
- Mitochondrial Complex II Stabilization Assay: A biochemical assay to confirm the direct interaction and stabilization of Complex II by TC9-305. This could involve techniques like differential scanning fluorimetry (DSF) or activity assays with isolated mitochondria.
- In Vivo Ischemia Model: A detailed protocol for the animal model of ischemia used to demonstrate neuroprotection. This would include the species and strain of the animal, the surgical procedure for inducing ischemia (e.g., transient middle cerebral artery occlusion), the drug administration details (dose, route, timing), and the methods for assessing outcomes.



The following diagram illustrates a general workflow for the preclinical evaluation of a neuroprotective compound like **TC9-305**.



Click to download full resolution via product page

Figure 2. Generalized workflow for preclinical evaluation of TC9-305.

## **Summary and Future Directions**

**TC9-305** is a promising preclinical candidate with a novel mechanism of action for the inhibition of apoptosis. Its high potency and demonstrated neuroprotective effects in an ischemic animal model make it a compound of significant interest for the development of therapeutics for stroke and other neurodegenerative diseases.

Further research and publication of detailed experimental data are required to fully elucidate its therapeutic potential, safety profile, and clinical translatability. Key areas for future investigation include detailed pharmacokinetic and pharmacodynamic studies, long-term safety and toxicology assessments, and evaluation in a broader range of disease models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. TC9-305 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]



• To cite this document: BenchChem. [In-Depth Technical Guide: TC9-305 (CAS No. 2092914-16-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193691#tc9-305-cas-number-2092914-16-2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com